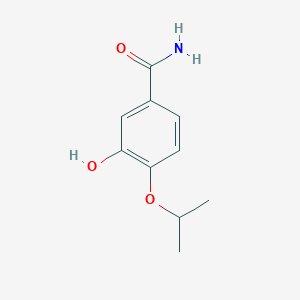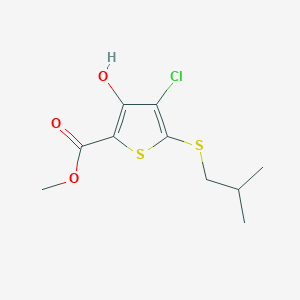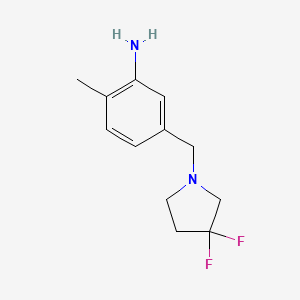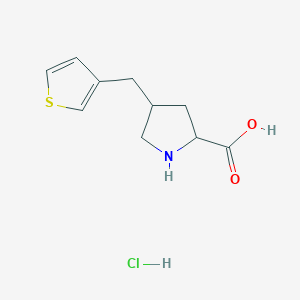
Difluoro(pyridin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridineacetonitrile, alpha,alpha-difluoro- is a chemical compound with the molecular formula C7H5F2N It is a derivative of 2-pyridineacetonitrile, where two hydrogen atoms on the alpha carbon are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacetonitrile, alpha,alpha-difluoro- typically involves the introduction of fluorine atoms into the 2-pyridineacetonitrile structure. One common method is the fluorination of 2-pyridineacetonitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridineacetonitrile, alpha,alpha-difluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as purification and isolation of the final product to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridineacetonitrile, alpha,alpha-difluoro- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce corresponding oxides or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Pyridineacetonitrile, alpha,alpha-difluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, where its unique properties can enhance the performance of the final products.
Wirkmechanismus
The mechanism of action of 2-Pyridineacetonitrile, alpha,alpha-difluoro- involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also affect the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridineacetonitrile: The parent compound without the fluorine atoms.
2-Pyridineacetonitrile, alpha-fluoro-: A derivative with one fluorine atom on the alpha carbon.
2-Pyridineacetonitrile, alpha,alpha-dichloro-: A derivative with chlorine atoms instead of fluorine.
Uniqueness
2-Pyridineacetonitrile, alpha,alpha-difluoro- is unique due to the presence of two fluorine atoms on the alpha carbon. This fluorination can significantly alter the compound’s chemical and physical properties, such as increased lipophilicity, metabolic stability, and altered electronic effects. These unique properties make it a valuable compound in various applications, particularly in drug design and material science.
Eigenschaften
CAS-Nummer |
1159512-42-1 |
|---|---|
Molekularformel |
C7H4F2N2 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2,2-difluoro-2-pyridin-2-ylacetonitrile |
InChI |
InChI=1S/C7H4F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H |
InChI-Schlüssel |
KFERDEOMWCDUCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(C#N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15090952.png)
methanone](/img/structure/B15090965.png)
![(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B15090969.png)




![(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B15091005.png)

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)


